ギ酸カリウム

概要

説明

Synthesis Analysis

Potassium formate can be synthesized through the hydrogenation of carbon dioxide in the presence of potassium hydroxide, using specific catalysts such as iridium trihydride complexes. This process achieves high turnover numbers and frequencies, indicating its efficiency and potential for large-scale production (Tanaka, Yamashita, & Nozaki, 2009).

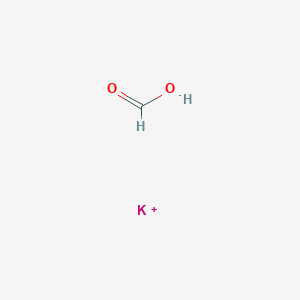

Molecular Structure Analysis

The molecular structure of potassium formate has been characterized in detail through various spectroscopic techniques. Studies on clean and potassium-modified surfaces have revealed insights into the adsorption and formation of chemisorbed formate, showing that potassium can significantly affect the molecular configuration and stability of formate on surfaces (Weisel, Robbins, & Hoffmann, 1993).

Chemical Reactions and Properties

Potassium formate participates in a range of chemical reactions, acting as a precursor for the formation of other compounds. For instance, its role in the hydrogenation of CO to formate on Ru surfaces has been studied, revealing mechanisms and potential applications in catalysis (Weisel, Chen, Hoffmann, Sun, & Weinberg, 1992).

Physical Properties Analysis

The physical properties of potassium formate, including its biodegradability and non-toxic nature, make it an environmentally friendly choice for applications such as road winter deicing. Its effectiveness in reducing groundwater deterioration without jeopardizing traffic safety has been demonstrated in aquifer scale studies (Hellsten, Salminen, Jørgensen, & Nystén, 2005).

Chemical Properties Analysis

The chemical properties of potassium formate allow for its use in various catalytic and environmental processes. For example, its role in promoting the synthesis of surface formate and in the reactions of formic acid on different metal surfaces highlights its versatility and potential in catalysis and synthesis processes (Toomes & King, 1996).

科学的研究の応用

アルカリシリカ反応の抑制

ギ酸カリウムは、反応性の異なるカテゴリの骨材におけるアルカリシリカ反応(ASR)に対する影響を研究するために使用されてきました . ASRは、コンクリートの細孔溶液中に存在するアルカリと水酸化物イオンと、骨材中に存在する特定の反応性シリカとの間の化学反応です . ギ酸カリウムは、ASRを引き起こす可能性に影響を与える可能性があります .

融雪剤

ギ酸カリウムは、道路の融雪剤として使用されています . 冬の間、コンクリート道路舗装の清掃に役立ち、交通の正常な流れを可能にします .

腐食防止剤

腐食防止剤として役立ちます . 腐食防止剤は、特に金属などの材料の腐食速度を大幅に低下させることができる化学物質です。

防スケール剤

ギ酸カリウムは、防スケール剤として作用します . 防スケール剤は、特にボイラーや冷却システムにおいて、表面へのスケールの形成と堆積を防ぐために使用されます。

機能流体

<a data-citationid="be6a0f7a-dc89-5f5d-b1d4-58f83e74c2e4-34-group" h="

作用機序

Target of Action

Potassium formate (HCOOK) is the potassium salt of formic acid . It is primarily used in the formate potash process for the production of potassium . It has also been used as a biochemical component for the synthesis of liquid phantom to study the Raman reconstruction . In the context of biological systems, the primary targets of potassium formate are the stomach and the digestive tract .

Mode of Action

Potassium formate interacts with its targets by dissociating into formate and potassium ions . This dissociation process releases H+ ions, thereby reducing the pH of the digestive tract . Potassium formate has also been used for the hydroxycarbonylation of aryl halides in the presence of 1–5 mol % of CO . It can act as an additive for thermal activation of sodium peroxydisulfate and as a reducing agent to suppress the undesired boronic acid homocoupling reaction in Suzuki cross-coupling reaction .

Biochemical Pathways

It is known that potassium plays a crucial role in various physiological processes such as photosynthesis, enzyme activation, and osmotic stress response . Therefore, it can be inferred that potassium formate may influence these processes indirectly.

Pharmacokinetics

It is known that potassium is an essential nutrient for plant growth and is required in large amounts for proper growth and reproduction of plants . Therefore, it can be inferred that potassium formate, being a source of potassium, would have similar absorption and distribution properties.

Result of Action

It has been found that at low ph, formate decreased the dccd-inhibited atpase activity, but unexpectedly in the presence of potassium ions, it was stimulated . This suggests that potassium formate can have significant effects on cellular processes, particularly those involving ATPase activity.

Action Environment

The action, efficacy, and stability of potassium formate can be influenced by various environmental factors. For instance, the diversity and abundance of potassium solubilizing bacteria (KSB), which can solubilize K from insoluble forms like mica, feldspar, and others, is dependent on numerous factors, including soil type and climatic conditions . Furthermore, the presence of potassium can greatly lower the reactive oxygen species (ROS) production by reducing the activity of NAD(P)H oxidases and maintaining photosynthetic electron transport .

Safety and Hazards

将来の方向性

The global potassium formate market is projected to reach USD 1190 million by 2033, expanding at a CAGR of 4.7% during the forecast period . The demand for potassium formate is driven by the continuous pressure on end-use industries to reduce operating costs, enhance efficiency, and boost productivity .

Relevant Papers

Several papers have been published on potassium formate. For instance, a paper titled “Electrolyte formulation strategies for potassium-based batteries” discusses the principles for formulating organic electrolytes for potassium-based batteries . Another paper titled “Evaluation of potassium formate as a potential modifier of TEG for high performance natural gas dehydration process” discusses the use of potassium formate in the natural gas dehydration process .

特性

IUPAC Name |

potassium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIZEGIEIOHZCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Potassium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029626 | |

| Record name | Formic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.116 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA, Colorless solid; [HSDB] Exceedingly hygroscopic; [Merck Index] Fine white crystals; [MSDSonline] | |

| Record name | Formic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER | |

| Record name | POTASSIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.91 | |

| Record name | POTASSIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GRANULES, COLORLESS RHOMBIC CRYSTALS | |

CAS RN |

590-29-4 | |

| Record name | Potassium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I90B156L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167 °C | |

| Record name | POTASSIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

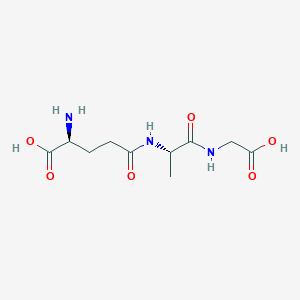

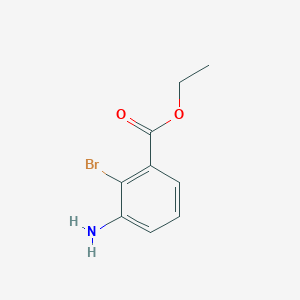

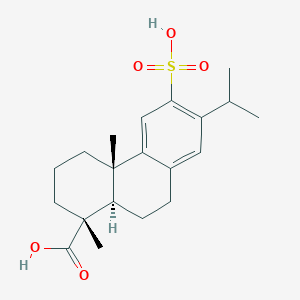

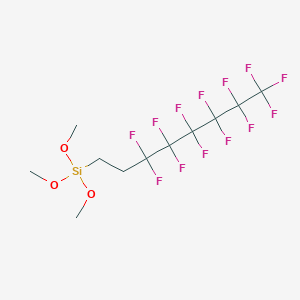

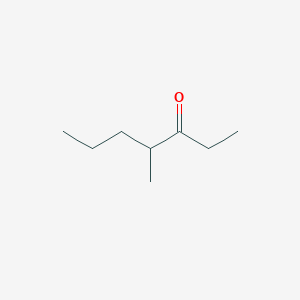

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。